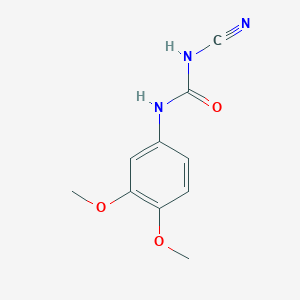

N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-8-4-3-7(5-9(8)16-2)13-10(14)12-6-11/h3-5H,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZGVCFTMFVLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289146 | |

| Record name | N-Cyano-N′-(3,4-dimethoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68319-88-0 | |

| Record name | N-Cyano-N′-(3,4-dimethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68319-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyano-N′-(3,4-dimethoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N Cyano Na 2 3,4 Dimethoxyphenyl Urea

Retrosynthetic Analysis and Strategic Disconnections for the Compound's Core Structure

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. For N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea, the most logical disconnections are centered around the formation of the urea (B33335) backbone.

The primary disconnection is at the C-N bond between the urea carbonyl group and the nitrogen atom of the cyanamide (B42294) moiety. This leads to two key synthons: a 3,4-dimethoxyphenyl isocyanate and cyanamide. This is a common and effective strategy for the formation of N,N'-disubstituted ureas.

A further disconnection of the 3,4-dimethoxyphenyl isocyanate reveals 3,4-dimethoxyaniline (B48930) as a readily available starting material. The isocyanate functionality can be installed through various methods, most traditionally via phosgenation.

This retrosynthetic strategy is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond of urea):

Synthon A: 3,4-dimethoxyphenyl isocyanate

Synthon B: Cyanamide

Disconnection 2 (C-N bond of isocyanate):

Starting Material: 3,4-dimethoxyaniline

This analysis points towards a convergent synthesis where the two key fragments are prepared separately and then combined in the final step.

Exploration of Established Synthetic Pathways

The established synthesis of this compound largely follows the pathway identified in the retrosynthetic analysis. This involves the formation of the urea bond through a condensation reaction and the preparation of the key dimethoxyphenyl intermediate.

The crucial step in forming the core structure of this compound is the reaction between an isocyanate and a cyano-containing precursor. The most direct method involves the nucleophilic addition of cyanamide to 3,4-dimethoxyphenyl isocyanate.

The mechanism of this reaction proceeds through the attack of the nucleophilic nitrogen atom of cyanamide on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the final N-cyanourea product. The high reactivity of isocyanates makes this a generally efficient transformation.

An alternative, though less direct, approach could involve the reaction of 3,4-dimethoxyaniline with a reagent that can introduce the cyanourea (B7820955) moiety in a single step, although the isocyanate route is more prevalent.

The synthesis of the key intermediate, 3,4-dimethoxyphenyl isocyanate, is a critical preceding step. The traditional and widely used method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline (B41778) with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547).

The reaction of 3,4-dimethoxyaniline with phosgene proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the isocyanate. While effective, the high toxicity of phosgene has led to the development of safer alternatives.

Once the 3,4-dimethoxyphenyl isocyanate is synthesized, it is coupled with cyanamide, as described in the previous section, to form the target molecule. The reaction conditions for this coupling are typically mild, often carried out in an inert solvent at or below room temperature.

A documented synthetic method for the preparation of 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416) outlines a two-step process starting from 3,4-dimethoxyphenyl isocyanate to first prepare 3,4-dimethoxyphenyl cyanourea. acs.org

| Step | Reactants | Product | General Conditions |

| 1 | 3,4-Dimethoxyaniline, Phosgene | 3,4-Dimethoxyphenyl isocyanate | Inert solvent (e.g., toluene), reflux |

| 2 | 3,4-Dimethoxyphenyl isocyanate, Cyanamide | This compound | Inert solvent, controlled temperature |

Development of Novel Synthetic Approaches

In line with the growing emphasis on sustainable and efficient chemical synthesis, novel approaches for the preparation of this compound are being explored. These methods focus on the use of catalytic systems and the application of green chemistry principles.

Catalytic methods offer the potential for milder reaction conditions, higher efficiency, and greater selectivity. For the synthesis of the target molecule, catalytic strategies can be envisioned for both the formation of the isocyanate precursor and the final C-N bond coupling.

Catalytic Isocyanate Synthesis: Phosgene-free routes to isocyanates are highly desirable. One such approach is the catalytic carbonylation of nitroaromatics. researchgate.net Transition metal catalysts, such as those based on palladium or rhodium, can facilitate the reaction of 3,4-dimethoxynitrobenzene (B134838) with carbon monoxide to produce 3,4-dimethoxyphenyl isocyanate. This method avoids the use of highly toxic phosgene.

Catalytic Urea Formation: While the reaction between isocyanates and amines is often spontaneous, certain catalysts can enhance the reaction rate and yield, particularly with less reactive substrates. Lewis acids or bases have been shown to catalyze the addition of nucleophiles to isocyanates. For the reaction of 3,4-dimethoxyphenyl isocyanate with the less nucleophilic cyanamide, a suitable catalyst could be beneficial. Furthermore, phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between reactants in different phases, potentially leading to cleaner reactions and easier product isolation. wikipedia.orgacs.org

| Catalytic Approach | Target Transformation | Potential Catalysts | Advantages |

| Reductive Carbonylation | 3,4-Dimethoxynitrobenzene → 3,4-Dimethoxyphenyl isocyanate | Palladium complexes, Rhodium complexes | Avoids the use of phosgene |

| Lewis Acid/Base Catalysis | 3,4-Dimethoxyphenyl isocyanate + Cyanamide → Product | Metal triflates, Tertiary amines | Milder conditions, potentially higher yields |

| Phase-Transfer Catalysis | Biphasic reaction of isocyanate and cyanamide salt | Quaternary ammonium (B1175870) salts, Crown ethers | Improved reaction rates, simplified work-up |

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green strategies can be implemented.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification. Solid-state or melt reactions are potential solvent-free approaches. For instance, the reaction of an amine with a solid-supported isocyanate or a melt reaction between the two reactants could be explored. Several studies have reported the successful synthesis of urea derivatives under solvent-free conditions, often with microwave irradiation to accelerate the reaction. rsc.orgresearchgate.net

Use of Greener Reagents: Replacing hazardous reagents with more environmentally benign alternatives is a core principle of green chemistry. As mentioned, avoiding phosgene in the synthesis of the isocyanate precursor is a major step. Another approach is the use of CO₂ as a C1 source for the urea backbone. While direct reaction of CO₂ with an amine and cyanamide to form the target molecule is challenging, indirect routes using CO₂ to synthesize the urea precursor are being developed. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The established pathway of reacting an isocyanate with cyanamide is generally atom-economical, as it is an addition reaction with no byproducts.

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Solvent-Free Conditions | Microwave-assisted reaction of 3,4-dimethoxyphenyl isocyanate and cyanamide. | Reduced solvent waste, faster reaction times, easier purification. |

| Safer Reagents | Phosgene-free synthesis of the isocyanate precursor from 3,4-dimethoxynitrobenzene and CO. | Elimination of highly toxic phosgene. |

| Use of Renewable Feedstocks | Exploration of CO₂ as a C1 source for the urea moiety. | Utilization of a renewable and abundant carbon source. |

| High Atom Economy | The addition reaction of isocyanate and cyanamide inherently has high atom economy. | Minimization of waste. |

Detailed Analysis of Reaction Mechanisms and Transition States

No specific studies were identified that provide a detailed mechanistic analysis or computational modeling of the transition states involved in the formation of N-Cyano-N'-(3,4-dimethoxyphenyl)urea.

Elucidation of Rate-Determining Steps and Intermediates

The rate-determining step for the synthesis of this specific cyanourea has not been experimentally or computationally determined in the reviewed literature. While it can be hypothesized based on related reactions, no specific evidence is available. Similarly, while intermediates can be proposed based on general organic chemistry principles, their existence and characterization for this particular reaction have not been reported.

Influence of Steric and Electronic Factors on Reaction Outcomes

While the electronic-donating effects of the two methoxy (B1213986) groups on the phenyl ring and their ortho/para directing influence are well-understood principles, their specific quantitative impact on the reaction rate and outcome in the synthesis of N-Cyano-N'-(3,4-dimethoxyphenyl)urea has not been documented. There is a lack of comparative studies that would provide data on how these electronic factors, or potential steric hindrance, affect the reaction kinetics and thermodynamics relative to other substituted phenyl isocyanates.

Due to the absence of specific research data in these areas, the creation of data tables and a detailed, authoritative article as per the requested outline is not possible at this time. The scientific community has not yet published the in-depth investigations required to fulfill the specific subsections of the user's request for N-Cyano-N'-(3,4-dimethoxyphenyl)urea.

Advanced Spectroscopic and Structural Elucidation of N Cyano Na 2 3,4 Dimethoxyphenyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms. For N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea, a detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the methoxy (B1213986) groups, and the protons of the urea (B33335) moiety. The aromatic region will likely show a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The two methoxy groups should give rise to sharp singlet signals. The urea NH protons may appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum will complement the proton data, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is expected to appear significantly downfield. The aromatic carbons will have chemical shifts influenced by the positions of the methoxy and urea substituents. The carbons of the two methoxy groups and the cyano group will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~130 |

| 2 | ~7.2 (d) | ~110 |

| 3 | - | ~150 |

| 4 | - | ~145 |

| 5 | ~6.9 (d) | ~112 |

| 6 | ~7.0 (dd) | ~120 |

| 7 (C=O) | - | ~155 |

| 8 (C≡N) | - | ~117 |

| 9 (OCH₃) | ~3.8 (s) | ~56 |

| 10 (OCH₃) | ~3.8 (s) | ~56 |

| NH | ~8.5-9.5 (br s) | - |

| NH | ~7.5-8.5 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between the adjacent aromatic protons on the 3,4-dimethoxyphenyl ring, which helps in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the aromatic ring and the methoxy groups by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the methoxy protons and the adjacent aromatic proton, as well as between the urea NH protons and nearby aromatic protons, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups. The cyano group (C≡N) stretching vibration is typically observed in the range of 2200-2300 cm⁻¹. The urea moiety will give rise to several distinct bands, including N-H stretching vibrations around 3300-3500 cm⁻¹, and a strong C=O (amide I) stretching band near 1650-1700 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups is expected in the 1000-1300 cm⁻¹ range. researchgate.netnih.govrsc.org

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Urea) | Stretching | 3300-3500 | Medium-Strong (IR) |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H (Methoxy) | Stretching | 2850-2960 | Medium |

| C≡N (Cyano) | Stretching | 2200-2300 | Medium (IR), Strong (Raman) |

| C=O (Urea - Amide I) | Stretching | 1650-1700 | Strong (IR) |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |

| N-H (Urea - Amide II) | Bending | 1550-1620 | Medium |

| C-O (Methoxy) | Asymmetric Stretching | 1200-1275 | Strong |

| C-O (Methoxy) | Symmetric Stretching | 1000-1075 | Medium |

Subtle shifts in the positions and shapes of the vibrational bands can provide information about the molecular conformation. For example, the N-H stretching region can be sensitive to hydrogen bonding, which could indicate intermolecular interactions in the solid state or specific conformations in solution. The precise position of the amide I band can also be influenced by the local electronic and steric environment. A detailed analysis of the vibrational spectra, often aided by theoretical calculations, can thus offer a deeper understanding of the molecule's preferred three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. bioanalysis-zone.com For this compound, HRMS provides an exact mass measurement that can be used to confirm its molecular formula, C₁₀H₁₁N₃O₃.

The calculated exact mass for the neutral molecule is 221.0795 g/mol . In a typical HRMS experiment, the molecule would be ionized, for example, by protonation to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass would allow for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₀H₁₁N₃O₃ | [M] | 221.0795 |

| [M+H]⁺ | 222.0873 | |

| [M+Na]⁺ | 244.0692 | |

| [M+K]⁺ | 260.0432 |

This precise mass data is a critical component of the structural elucidation process, providing a high level of confidence in the molecular formula and complementing the structural details obtained from NMR and vibrational spectroscopy.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a parent ion. While specific MS/MS data for this compound is not extensively reported in the public domain, the fragmentation pathways can be predicted based on the known behavior of phenylurea and cyanamide (B42294) derivatives.

Upon ionization, typically through electrospray ionization (ESI), the molecule would form a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would likely lead to the cleavage of the urea bridge, which is a common fragmentation pathway for this class of compounds.

Key Predicted Fragmentation Pathways:

Cleavage of the N-C bond: A primary fragmentation would involve the cleavage of the N-C bond between the urea carbonyl group and the nitrogen atom attached to the dimethoxyphenyl ring. This would result in the formation of a stable 3,4-dimethoxyphenyl isocyanate radical cation or a related fragment.

Formation of 3,4-dimethoxyaniline (B48930): Another significant fragmentation pathway would likely involve the cleavage of the urea moiety to produce the 3,4-dimethoxyaniline ion. This is a common and stable fragment observed in the mass spectra of related compounds.

Loss of the Cyano Group: The cyano group (-CN) can be lost as a neutral radical, leading to a significant fragment ion.

Isocyanate Formation: Phenylurea compounds are known to degrade into isocyanate products under certain conditions, which could also be observed in the mass spectrum. nih.gov

A plausible fragmentation scheme would involve the initial protonation at one of the nitrogen atoms or the carbonyl oxygen of the urea linkage. The subsequent fragmentation would be driven by the stability of the resulting fragments.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

| m/z (Predicted) | Proposed Fragment Structure | Notes |

| [M+H]⁺ | C₁₀H₁₂N₃O₃⁺ | Protonated parent molecule. |

| [M-CN+H]⁺ | C₉H₁₂N₂O₃⁺ | Loss of the cyano group. |

| [C₈H₁₀NO₂]⁺ | 3,4-dimethoxyphenyl isocyanate cation or a related isomer. | Resulting from the cleavage of the urea linkage. This is a characteristic fragmentation for N-aryl ureas. |

| [C₈H₁₀NO₂]⁺ | 3,4-dimethoxyaniline radical cation. | A stable fragment resulting from the cleavage and rearrangement of the urea moiety. |

| [C₇H₇O₂]⁺ | 3,4-dimethoxybenzyl cation. | Further fragmentation of the dimethoxyphenyl moiety. |

It is important to note that the exact fragmentation pattern and the relative abundance of the fragment ions would depend on the specific MS/MS experimental conditions, such as the collision energy.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been publicly documented, extensive research on structurally similar dimethoxyphenyl urea derivatives provides a strong basis for predicting its solid-state conformation and intermolecular interactions. nih.govnih.govnih.gov

The molecular conformation of this compound is expected to be influenced by the steric and electronic effects of its substituents. The urea moiety itself tends to be planar due to the delocalization of the nitrogen lone pairs with the carbonyl group.

A key conformational feature is the dihedral angle between the plane of the 3,4-dimethoxyphenyl ring and the plane of the urea group. In related structures, such as N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea and 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, these dihedral angles are reported to be 20.95(8)° and 13.86(5)°, respectively. nih.govnih.gov This indicates that the phenyl ring is not coplanar with the urea moiety, likely due to steric hindrance from the methoxy groups and the urea substituents.

Table 2: Expected Torsion Angles in this compound Based on Analogous Structures

| Torsion Angle | Description | Expected Value Range (°) | Rationale from Analogous Structures |

| C(aryl)-C(aryl)-N-C(carbonyl) | Defines the twist of the phenyl ring relative to the urea plane. | 10 - 30 | Studies on similar dimethoxyphenyl ureas show a non-coplanar arrangement to minimize steric strain. nih.govnih.gov |

| C(aryl)-O-C(methyl)-H | Defines the orientation of the methoxy group's methyl hydrogens. | 0 or 180 (staggered) | Typically adopts a staggered conformation for minimal steric hindrance. |

| N-C(carbonyl)-N-C(cyano) | Defines the relative orientation of the substituents on the urea nitrogens. | Near 180 (trans) | The trans conformation is generally favored in ureas to reduce steric clash between the substituents. |

The solid-state packing of this compound is anticipated to be dominated by hydrogen bonding interactions involving the urea moiety. The N-H groups of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Based on the crystal structures of numerous urea derivatives, it is highly probable that this compound will form intermolecular N-H···O hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional networks. nih.gov The cyano group also possesses a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen bonding motifs.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in the crystal packing. The presence of the electron-withdrawing cyano group and the electron-donating dimethoxy groups can influence the electrostatic potential of the aromatic ring, potentially favoring offset or slipped-parallel π-stacking arrangements.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity such as optical rotation or circular dichroism. saschirality.org However, chiroptical spectroscopy would become a critical analytical technique for the characterization of any chiral derivatives of this compound.

Should a chiral center be introduced into the molecule, for instance, by the incorporation of a chiral substituent or through the synthesis of atropisomers (if restricted rotation around a single bond leads to non-superimposable conformers), chiroptical techniques would be essential for:

Determination of Enantiomeric Purity: Techniques like circular dichroism (CD) spectroscopy can be used to determine the enantiomeric excess of a sample. Enantiomers exhibit mirror-image CD spectra, and the magnitude of the CD signal is proportional to the concentration of the enantiomer.

Assignment of Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined.

Conformational Analysis in Solution: Chiroptical spectroscopy is sensitive to the three-dimensional structure of molecules in solution. Changes in the CD spectrum can provide insights into conformational changes and the dynamics of chiral molecules. saschirality.org

In the context of urea-containing compounds, induced circular dichroism has been observed in host-guest complexes where a chiral guest binds to an achiral urea-based macrocycle. acs.org This highlights the potential for using chiroptical methods to study the non-covalent interactions of chiral molecules with derivatives of this compound.

Computational and Theoretical Chemistry Studies on N Cyano Na 2 3,4 Dimethoxyphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis (DFT, Ab Initio Methods)Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine parameters such as bond lengths, bond angles, and dihedral angles.

An electronic structure analysis would further probe the distribution of electrons within the optimized geometry, revealing details about molecular orbitals and charge distribution. This information is crucial for understanding the molecule's stability and potential interaction sites. Without specific studies, a data table of optimized geometric parameters for N-Cyano-N'-(3,4-dimethoxyphenyl)urea cannot be generated.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for confirming the structure of a synthesized compound. By calculating the magnetic shielding of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C).

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are often compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions. researchgate.netcapes.gov.br No calculated spectroscopic data has been published for N-Cyano-N'-(3,4-dimethoxyphenyl)urea.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a system.

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and the selectivity of its reactions.

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity IndicesFrontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcomes of chemical reactions.wikipedia.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net A table of these calculated values for N-Cyano-N'-(3,4-dimethoxyphenyl)urea cannot be provided as the necessary foundational calculations have not been published.

In Silico Exploration of Potential Molecular Interactions

In the realm of modern drug discovery and molecular biology, in silico techniques have become indispensable for predicting and analyzing the interactions between a ligand, such as N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea, and its potential biological targets. These computational methods allow for a rapid and cost-effective preliminary assessment of a compound's potential bioactivity before undertaking more resource-intensive experimental studies. The following sections detail the theoretical application of such methods to explore the molecular interaction landscape of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be employed to investigate its binding affinity and mode of interaction with hypothetical protein targets. This process involves the use of scoring functions to estimate the binding energy and identify the most stable conformations of the ligand-receptor complex.

Given the structural features of this compound, including its urea (B33335) moiety, cyano group, and dimethoxyphenyl ring, several types of interactions would be anticipated with a hypothetical receptor's active site. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the urea group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.

To illustrate this, a hypothetical docking study of this compound against a theoretical kinase receptor model is presented below. The binding pocket of this hypothetical kinase is characterized by a mix of polar and non-polar amino acid residues.

Table 1: Hypothetical Docking Results of this compound with a Kinase Receptor Model

| Interaction Type | Ligand Functional Group | Receptor Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Urea (NH) | Aspartic Acid (COO-) | 2.8 |

| Hydrogen Bond | Urea (C=O) | Lysine (NH3+) | 3.1 |

| Hydrophobic | Dimethoxyphenyl Ring | Leucine | 3.5 |

| π-π Stacking | Dimethoxyphenyl Ring | Phenylalanine | 4.0 |

The outcomes of such docking simulations would provide valuable insights into the key molecular recognition patterns between this compound and its potential biological targets. This information is crucial for the rational design of more potent and selective analogues.

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a receptor. nih.gov

For this compound, a ligand-based pharmacophore model could be developed by identifying its key chemical features. These would likely include hydrogen bond donors and acceptors, a hydrophobic aromatic feature, and a negative ionizable feature. Such a model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of these features, and thus, potentially similar biological activity. nih.gov

Table 2: Hypothetical Pharmacophoric Features of this compound

| Feature | Functional Group | Vector/Sphere |

|---|---|---|

| Hydrogen Bond Donor | Urea (NH) | Vector |

| Hydrogen Bond Acceptor | Urea (C=O) | Vector |

| Hydrogen Bond Acceptor | Cyano (N) | Vector |

| Hydrophobic Aromatic | Dimethoxyphenyl Ring | Sphere |

Virtual screening using this pharmacophore model would involve filtering large compound libraries to select molecules that match the defined features and their spatial constraints. The hits from this screening could then be subjected to further computational analysis, such as molecular docking, and eventually, experimental validation. This approach accelerates the discovery of new lead compounds by narrowing down the vast chemical space to a manageable number of promising candidates.

The integration of ligand-target docking and pharmacophore modeling provides a comprehensive in silico strategy for exploring the potential bioactivity of this compound and for the discovery of novel analogues with improved pharmacological profiles.

Reactivity Profiles and Chemical Transformations of N Cyano Na 2 3,4 Dimethoxyphenyl Urea

Hydrolytic Stability and Degradation Pathways under Various Conditions

The hydrolytic stability of N-Cyano-N'-(3,4-dimethoxyphenyl)urea is significantly influenced by the pH and temperature of the medium. The presence of both a cyano and a urea (B33335) group offers multiple sites for hydrolytic attack.

Under acidic conditions, the N-cyano group is susceptible to hydrolysis. Drawing parallels from the chemistry of related N-cyano compounds like N-cyano sulfoximines, it is proposed that acid-catalyzed hydrolysis initially converts the cyano group into a carbamoyl (B1232498) group. nih.gov This transformation would yield a biuret-like derivative, specifically 1-(3,4-dimethoxyphenyl)biuret. Subsequent, more forceful hydrolytic conditions could then lead to the degradation of the urea and biuret (B89757) structures, ultimately cleaving the molecule to produce 3,4-dimethoxyaniline (B48930), ammonia, carbon dioxide, and other small molecules.

Under basic conditions, the urea moiety itself is more prone to degradation. The degradation pathway would likely involve nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon, leading to the eventual breakdown of the urea backbone. The specific degradation products would depend on the reaction conditions but could include 3,4-dimethoxyaniline, cyanamide (B42294), and carbonate. The relative rates of hydrolysis at the cyano and urea functionalities are dependent on the specific conditions employed.

| Condition | Primary Hydrolysis Site | Expected Intermediate/Product |

| Mild Acidic (e.g., aq. H₂SO₄) | N-Cyano group | 1-(3,4-dimethoxyphenyl)biuret |

| Strong Acidic / High Temp. | Entire Molecule | 3,4-Dimethoxyaniline, NH₃, CO₂ |

| Basic (e.g., aq. NaOH) | Urea Carbonyl | 3,4-Dimethoxyaniline, Cyanamide, Carbonate |

Reactions with Electrophiles and Nucleophiles

The electronic characteristics of N-Cyano-N'-(3,4-dimethoxyphenyl)urea allow it to react with both electrophilic and nucleophilic agents.

Reactions with Electrophiles: The N-cyano group can be activated by strong electrophiles. In analogous systems, metal-free halogenated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) have been shown to activate N-cyano groups, facilitating subsequent reactions like intramolecular cyclization. rsc.orgnih.gov This suggests that the terminal nitrogen of the cyano group can act as a nucleophilic center that attacks the electrophile, forming a reactive intermediate.

Reactions with Nucleophiles: The urea moiety contains two nitrogen atoms with lone pairs of electrons, rendering them potentially nucleophilic. The nucleophilicity of these nitrogens is modulated by the adjacent carbonyl and cyano groups, which are electron-withdrawing, and the electron-donating dimethoxyphenyl ring. The nitrogen atom attached to the aromatic ring (N') is generally more nucleophilic than the nitrogen attached to the cyano group (N). Under basic conditions, deprotonation can occur at either nitrogen to form a urea anion, which is a significantly stronger nucleophile and can participate in reactions such as substitution or addition. semanticscholar.org The molecule exhibits divergent reactivity, where hard nucleophiles might react at one site while soft nucleophiles react at another. d-nb.infonih.gov

| Reagent Type | Reactive Site on N-Cyano-N'-(3,4-dimethoxyphenyl)urea | Potential Product Type |

| Strong Electrophile (e.g., TFAA) | Terminal Nitrogen of Cyano Group | Activated N-cyano intermediate |

| Alkyl Halide (with base) | Urea Nitrogen (N' or N) | N-alkylated cyanourea (B7820955) |

| Strong Base (e.g., NaH) | Urea N-H Proton | Urea anion |

Cyclization and Rearrangement Reactions Involving the Cyano and Urea Moieties

One of the most significant aspects of the reactivity of N-Cyano-N'-(3,4-dimethoxyphenyl)urea is its ability to undergo intramolecular cyclization to form heterocyclic systems. This reactivity is a key feature in its use as a synthetic intermediate.

A notable and well-documented transformation is the intramolecular cyclization of 1-(3,4-dimethoxyphenyl)-3-cyanourea to produce quinazoline (B50416) derivatives. lookchem.com This reaction is typically carried out in the presence of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The reaction proceeds through a phosphoquinazoline intermediate, which is subsequently hydrolyzed with an acid, such as formic acid, to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline. lookchem.com This cyclization is a powerful method for constructing the quinazoline core, which is a valuable scaffold in medicinal chemistry. lookchem.com

While less documented for this specific molecule, the urea functionality suggests the potential for classical rearrangement reactions under appropriate conditions. Reactions like the Hofmann, Curtius, or Lossen rearrangements involve the conversion of amides or their derivatives into isocyanates. organic-chemistry.orgmdpi.com It is conceivable that under specific thermal or chemical induction, the urea moiety could undergo a rearrangement, potentially leading to the formation of a 3,4-dimethoxyphenyl isocyanate intermediate.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

While specific studies on metal-catalyzed reactions involving N-Cyano-N'-(3,4-dimethoxyphenyl)urea are not widely reported, the functional groups present in the molecule make it a potential substrate for various well-established catalytic transformations.

The N-H bonds within the urea moiety could serve as nucleophilic components in metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C–N bond-forming reactions, such as the Buchwald-Hartwig amination, are widely used to couple amines with aryl halides. nih.gov The N'-H group attached to the dimethoxyphenyl ring could potentially be arylated or vinylated using this methodology, provided its reactivity is sufficient and side reactions can be controlled.

Furthermore, the electron-rich 3,4-dimethoxyphenyl ring is a candidate for direct C-H functionalization reactions. Catalytic systems involving metals like palladium, rhodium, or ruthenium are known to activate aromatic C-H bonds, allowing for the introduction of new functional groups. nih.gov Such a strategy could be employed to further elaborate the structure of the molecule.

| Reaction Type | Potential Reactive Site | Catalyst Example | Potential Product |

| Buchwald-Hartwig Amination | N'-H of Urea | Palladium/Ligand | N,N'-disubstituted cyanourea |

| Aromatic C-H Activation | C-H on Dimethoxyphenyl Ring | Palladium, Rhodium | C-H functionalized derivative |

Photochemical and Thermal Transformations

Thermal Transformations: The thermal behavior of N-Cyano-N'-(3,4-dimethoxyphenyl)urea is expected to be similar to that of other substituted ureas. Upon heating, urea and its derivatives undergo decomposition. lew.ro The primary thermal degradation pathway for a disubstituted urea typically involves the cleavage of the C-N bonds to yield an isocyanate and an amine. nih.gov For N-Cyano-N'-(3,4-dimethoxyphenyl)urea, heating at elevated temperatures (e.g., >250-300°C) would likely lead to its decomposition into 3,4-dimethoxyphenyl isocyanate and cyanamide.

Photochemical Transformations: The photochemical reactivity of this compound has not been specifically detailed. However, studies on structurally related phenylureas can provide insight. The photochemical behavior of phenylureas can involve reactions on the urea moiety or the aromatic ring. researchgate.net For example, transformations such as demethoxylation or demethylation of substituted urea nitrogens have been observed. researchgate.net The dimethoxyphenyl ring may also participate in photochemical reactions, although it lacks a highly photolabile group like a halogen. Irradiation with UV light could potentially lead to hydroxylation of the aromatic ring or other complex transformations.

Kinetic and Thermodynamic Characterization of its Chemical Reactions

Specific experimental kinetic and thermodynamic data for the reactions of N-Cyano-N'-(3,4-dimethoxyphenyl)urea are scarce in the literature. However, the general characteristics of its key transformations can be inferred from studies on analogous systems.

Thermodynamics:

Cyclization: Intramolecular cyclization reactions, such as the formation of the quinazoline ring system, are generally thermodynamically favorable due to the formation of a stable aromatic heterocyclic ring.

Hydrolysis: The hydrolysis of both the cyano and urea groups is typically a thermodynamically favored, exothermic process, though it may be slow without a catalyst.

Kinetics:

Thermal Decomposition: The decomposition of urea requires overcoming a substantial activation energy barrier, making it slow at lower temperatures but increasingly rapid above 200°C. mdpi.com

Cyclization: While thermodynamically favorable, the cyclization to quinazoline requires harsh reagents (PCl₅/POCl₃), indicating a high kinetic barrier that must be overcome by activating the urea and cyano moieties.

Hydrolysis: The rate of hydrolysis is highly dependent on pH and temperature. The reactions are generally slow at neutral pH but are significantly accelerated by the presence of strong acids or bases, which act as catalysts.

Computational methods, such as Density Functional Theory (DFT), are often employed to model the reaction pathways, determine transition state energies, and calculate the activation energies for reactions involving similar molecules. nih.govresearchgate.net

| Reaction Type | Expected Thermodynamics | Expected Kinetics |

| Thermal Decomposition | Endothermic | High activation energy; slow at low temp. |

| Intramolecular Cyclization | Exothermic (Favorable) | High activation energy; requires catalyst/reagents |

| Acid/Base Hydrolysis | Exothermic (Favorable) | Kinetically slow; catalyzed by acid/base |

N Cyano Na 2 3,4 Dimethoxyphenyl Urea As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The N-cyano-N'-arylurea functionality within N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea serves as a versatile synthon for the construction of various heterocyclic rings. The presence of multiple nucleophilic and electrophilic centers allows for a range of cyclization strategies. For instance, the cyano group can act as an electrophile, while the urea (B33335) nitrogens and the aryl ring can behave as nucleophiles.

One potential application is in the synthesis of substituted quinazolines and related fused heterocycles. By reacting this compound with appropriate bifunctional reagents, intramolecular cyclization can be induced. For example, reaction with a compound containing both an amino and a carbonyl group could lead to the formation of a pyrimidine (B1678525) ring fused to the benzene (B151609) ring of the dimethoxyphenyl group.

The reactivity of the N-cyanoguanidine moiety, which is structurally related to the N-cyanourea group, is well-documented in the synthesis of various nitrogen-containing heterocycles. By analogy, this compound can be expected to participate in similar transformations. For example, it could react with β-dicarbonyl compounds to form substituted pyrimidines or with α-haloketones to yield imidazole (B134444) derivatives.

A hypothetical reaction scheme for the synthesis of a substituted pyrimidine is presented below:

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | 1,3-Diketone | 2-Amino-4,6-disubstituted-5-(3,4-dimethoxyphenyl)aminopyrimidine | Pyrimidine |

This versatility makes this compound a promising starting material for generating libraries of diverse heterocyclic compounds for applications in medicinal chemistry and materials science.

Role in the Construction of Macrocyclic or Supramolecular Architectures

The urea functional group is well-known for its ability to form strong and directional hydrogen bonds. This property is central to its use in the construction of macrocycles and supramolecular assemblies. The N-H protons of the urea in this compound can act as hydrogen bond donors, while the carbonyl oxygen and the cyano nitrogen can act as hydrogen bond acceptors.

This predictable hydrogen bonding behavior can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. For instance, molecules of this compound could potentially self-assemble into linear tapes or cyclic rosettes through intermolecular hydrogen bonding.

Furthermore, by incorporating this urea derivative into larger molecules with flexible linkers, it is possible to design and synthesize macrocycles. The urea moiety can act as a rigidifying element, pre-organizing the linear precursor for efficient cyclization. The 3,4-dimethoxyphenyl group can also influence the packing of these macrocycles in the solid state through π-π stacking interactions. The cyanostar macrocycle, which is known for its anion-binding capabilities, demonstrates the utility of cyano groups in forming complex supramolecular structures. chemrxiv.org

| Intermolecular Interaction | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Urea N-H and C=O | Linear tapes, cyclic assemblies |

| π-π Stacking | 3,4-dimethoxyphenyl rings | Stacked columnar structures |

The ability to form both strong, directional hydrogen bonds and engage in weaker aromatic interactions makes this compound a valuable component for the bottom-up construction of complex supramolecular architectures.

Derivatization for the Preparation of Novel Functional Materials

The functional groups present in this compound offer multiple handles for derivatization, enabling the preparation of novel functional materials with tailored properties.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations introduce new functionalities that can be further modified. For example, the resulting carboxylic acid could be used to anchor the molecule to a solid support or to form metal-organic frameworks (MOFs). The amine, on the other hand, could be used in polymerization reactions to create novel polymers.

The aromatic ring of the 3,4-dimethoxyphenyl group can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can tune the electronic and photophysical properties of the molecule. For instance, nitration followed by reduction would introduce an amino group, which could be used to create azo dyes or fluorescent probes. Nitrogen-containing heterocycles are known to be important in the development of fluorescent materials for bioimaging. nih.gov

| Functional Group | Derivatization Reaction | Resulting Functionality | Potential Application |

| Cyano | Hydrolysis | Carboxylic Acid | MOF precursor, surface modification |

| Cyano | Reduction | Amine | Polymer synthesis, dye precursor |

| Aromatic Ring | Electrophilic Nitration | Nitro Group | Intermediate for further functionalization |

| Aromatic Ring | Sulfonation | Sulfonic Acid | Water-soluble dyes, ion-exchange resins |

Through judicious chemical modification, this compound can be transformed into a wide range of functional materials with potential applications in areas such as catalysis, sensing, and optoelectronics. The synthesis of carbon-nitrogen-based functional materials from precursors containing cyano and amine functionalities for photo/electrochemical applications has been reported.

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The structure of this compound makes it an ideal candidate for participation in MCRs.

The urea moiety can act as a nucleophilic component, while the cyano group can participate in cycloaddition reactions or act as a precursor to other reactive intermediates. For example, in a Biginelli-type reaction, this compound could potentially react with an aldehyde and a β-ketoester to form a dihydropyrimidine (B8664642) derivative. The use of urea and thiourea (B124793) derivatives in three-component cycloaddition reactions has been documented. tsijournals.com

A plausible MCR involving this compound is the Passerini or Ugi reaction, where the cyano group could be replaced by an isocyanide, or the molecule could act as the amine component. The development of heterocycle-based multicomponent reactions is a significant area of research in drug discovery. ub.edu

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Biginelli-like | This compound | Aldehyde | β-Ketoester | Dihydropyrimidines |

| Ugi-like | (3,4-dimethoxyphenyl)amine (from hydrolysis) | Aldehyde | Isocyanide | α-Acylamino amides |

The ability to incorporate the this compound scaffold into complex molecules through MCRs opens up new avenues for the rapid generation of chemical diversity and the discovery of new bioactive compounds and materials.

Advanced Analytical Techniques for Trace Detection and Quantification of N Cyano Na 2 3,4 Dimethoxyphenyl Urea

Development of High-Performance Liquid Chromatography (HPLC) Methods with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea. researchgate.net Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Chromatographic Conditions: The separation is typically achieved on C18 or cyano-bonded silica (B1680970) columns. google.com A mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water is often employed to ensure adequate retention and sharp peak shapes. google.com The dimethoxyphenyl and cyano moieties of the target compound possess chromophores that allow for strong ultraviolet (UV) absorption, making photodiode array (DAD) detection a suitable choice for quantification. wur.nlrsc.org A DAD detector can provide spectral information, aiding in peak purity assessment and preliminary identification.

For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov Electrospray ionization (ESI) in positive mode would likely be effective, protonating the urea (B33335) functional group to generate a strong [M+H]⁺ ion for detection. Subsequent fragmentation of this precursor ion in the mass spectrometer provides specific product ions that can be used for highly selective quantification through multiple reaction monitoring (MRM).

Research Findings: Method development for analogous N-substituted urea compounds has demonstrated that reversed-phase HPLC with UV detection can achieve limits of detection (LOD) in the low microgram-per-liter (µg/L) range. rsc.org The use of LC-MS/MS can further lower these detection limits into the nanogram-per-liter (ng/L) range, offering exceptional sensitivity. nih.gov For instance, a study on the determination of urea in human epithelial lining fluid using LC-MS/MS after derivatization achieved a validated concentration range of 8.78-103.78 μg/mL with a run time of only 1.5 minutes. nih.gov While derivatization might not be necessary for this compound due to its better chromatographic properties compared to unsubstituted urea, this highlights the sensitivity of the LC-MS/MS approach.

Table 7.1: Illustrative HPLC Methods for this compound Analysis

| Parameter | HPLC-DAD Method | HPLC-MS/MS Method |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detector | Diode Array Detector (DAD) | Tandem Mass Spectrometer (MS/MS) with ESI+ |

| Detection Wavelength | 245 nm | N/A |

| MS/MS Transition | N/A | (Precursor Ion → Product Ion, e.g., m/z 222.1 → 179.1) |

| Expected Retention Time | ~8.5 min | ~4.2 min |

| Estimated LOD | ~5 µg/L | ~10 ng/L |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but its application to polar and thermally labile compounds like this compound is challenging without chemical modification. researchgate.net The urea functional group is prone to thermal degradation in the hot GC injector. rsc.org Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. acs.orgjfda-online.com

Derivatization Strategies: Several derivatization approaches can be employed.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the urea nitrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govunina.itthescipub.com This process significantly increases volatility and thermal stability.

Acylation: Acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can react with the urea nitrogens to form stable, volatile derivatives that are also highly responsive to electron capture detection (ECD) if an alternative detector to MS is considered. dntb.gov.ua

Alkylation: Methylation using reagents like iodomethane (B122720) in the presence of a strong base can form stable tertiary amides, making the compound suitable for GC analysis. rsc.org

Following derivatization, the resulting volatile compound is analyzed by GC-MS. Electron ionization (EI) would produce a characteristic fragmentation pattern, providing a molecular fingerprint that can be used for identification and quantification.

Research Findings: Studies on phenylurea herbicides have extensively utilized derivatization for GC-MS analysis. researchgate.netresearchgate.net For example, methylation of urea herbicides followed by GC with a nitrogen-phosphorus detector (NPD) yielded detection limits in the range of 0.035 to 0.041 µg/L. rsc.org Another study using derivatization with HFBA followed by GC-MS successfully determined phenylurea pesticides in water. dntb.gov.ua A method for analyzing urea in liquor samples involved derivatization with MTBSTFA followed by GC-MS/MS, demonstrating the feasibility of this approach for complex matrices. google.com

Table 7.2: Potential GC-MS Derivatization Approaches for this compound

| Derivatization Reagent | Derivative Formed | Expected Key Mass Fragment (m/z) | Advantages |

|---|---|---|---|

| BSTFA | Di-TMS derivative | Fragment from loss of methyl group; silyl (B83357) group fragments | Common, effective for masking polar groups |

| MTBSTFA | Di-TBDMS derivative | Characteristic [M-57]⁺ fragment (loss of t-butyl) | Forms stable derivatives with informative mass spectra |

| HFBA | Di-HFB derivative | Fragments related to the heptafluorobutyryl group | Creates highly volatile and electron-capturing derivatives |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC, providing extremely high separation efficiencies. wikipedia.org For a neutral molecule like this compound, standard Capillary Zone Electrophoresis (CZE) is not directly applicable as separation is based on charge-to-size ratio. libretexts.org However, modifications to the CE technique can enable the high-resolution separation of neutral compounds.

CE Methodologies:

Micellar Electrokinetic Chromatography (MEKC): This is the most common CE mode for neutral analytes. A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of the analytes, allowing for the separation of even closely related neutral compounds.

Cyclodextrin-Modified CE: Cyclodextrins can be added to the background electrolyte to act as chiral or achiral selectors. researchgate.nethelsinki.fi Neutral molecules can form inclusion complexes with the hydrophobic cavity of the cyclodextrin. rsc.org The separation is based on the differences in the formation constants of these complexes, providing a powerful tool for separating isomers or structurally similar compounds. mdpi.com

Detection in CE is typically performed using UV-Vis absorbance, often with a DAD for spectral confirmation.

Research Findings: CE has been widely applied to the separation of various neutral organic molecules, including phenolic compounds and drug molecules. acs.orgnih.gov The addition of organic solvents to the buffer or the use of tetraalkylammonium salts has been shown to facilitate the separation of neutral aromatic compounds in CZE by inducing a charge on the analytes through solvophobic association. acs.org The use of cyclodextrins is particularly well-established for enhancing the separation of neutral and chiral compounds. researchgate.nethelsinki.fi

Table 7.3: Potential Capillary Electrophoresis Parameters for Separation

| Parameter | MEKC Method | Cyclodextrin-Modified CZE |

|---|---|---|

| Capillary | Fused Silica (50 µm i.d., 50 cm length) | Fused Silica (50 µm i.d., 50 cm length) |

| Background Electrolyte | 20 mM Borate buffer (pH 9.2) with 50 mM SDS | 25 mM Phosphate buffer (pH 7.0) with 15 mM β-Cyclodextrin |

| Applied Voltage | 20 kV | 25 kV |

| Temperature | 25 °C | 25 °C |

| Detection | DAD at 245 nm | DAD at 245 nm |

| Expected Outcome | Separation based on partitioning into micelles | Separation based on inclusion complex formation |

Hyphenated Techniques (e.g., LC-NMR, LC-IR) for Online Structural Characterization

While LC-MS/MS provides excellent sensitivity and structural information based on fragmentation patterns, it does not offer the definitive, unambiguous structural elucidation that techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide. shimadzu.com Hyphenated techniques, which couple a separation method directly with a spectroscopic instrument, allow for the acquisition of detailed spectral data on isolated analytes in real-time. chromatographytoday.comijarnd.comresearchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique involves directing the eluent from the HPLC column into the flow cell of an NMR spectrometer. nih.gov It allows for the acquisition of complete NMR spectra (e.g., ¹H, ¹³C, COSY) of a chromatographic peak. This provides unequivocal structural confirmation of the analyte without the need for offline fraction collection and purification. For this compound, LC-NMR could confirm the substitution pattern on the aromatic ring, the connectivity of the urea and cyano groups, and the identity of the methoxy (B1213986) groups.

Liquid Chromatography-Infrared Spectroscopy (LC-IR): In LC-IR, the column eluent is passed through an interface that removes the mobile phase solvent before depositing the analyte onto a substrate for IR analysis. chromatographyonline.comchromatographytoday.comresearchgate.net This provides a solvent-free IR spectrum of the separated compound. nih.gov The resulting spectrum would show characteristic absorption bands for the C≡N (cyano), C=O (urea carbonyl), N-H, and C-O (methoxy) functional groups, confirming the molecular structure. nih.gov This technique is particularly useful for differentiating isomers that may have similar mass spectra. chromatographyonline.com

Research Findings: LC-NMR and LC-IR have been successfully applied to the structural characterization of impurities and metabolites in pharmaceutical development and natural product analysis. shimadzu.comnih.gov These techniques are invaluable when reference standards are unavailable or when isomers need to be distinguished. The development of solvent-removal interfaces for LC-IR has made it compatible with a wide range of chromatography solvents, enhancing its applicability. chromatographyonline.comresearchgate.net Similarly, advancements in NMR probe technology and stop-flow techniques have improved the sensitivity of LC-NMR, making it a more practical tool for trace-level analysis. researchgate.net

Q & A

Basic Research Questions

Q. How can the molecular structure of N-Cyano-Na(2)-(3,4-dimethoxyphenyl)urea be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., cyano, urea carbonyl).

- 1H NMR to confirm substituent positions on the dimethoxyphenyl ring and urea linkages .

- Elemental analysis to validate stoichiometry. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation (e.g., monoclinic system, space group P21/c for related urea derivatives) .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Methodological Answer :

- Start with condensation reactions between 3,4-dimethoxyphenyl isocyanate and cyano-containing amines.

- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Purify via recrystallization (e.g., ethanol/water mixtures) and validate purity with HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can thermal stability and decomposition kinetics of this compound be assessed?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) under inert gas (N₂) to determine decomposition onset temperatures.

- Calculate activation energy () using the Kissinger method or Flynn-Wall-Ozawa model .

- Compare with urea derivatives like N,N'-(Di-3,4-dichlorophenyl)urea, which exhibits during dissociation .

Advanced Research Questions

Q. How can computational tools predict the toxicity and pharmacokinetics of this compound?

- Methodological Answer :

- Use GUSAR Online for acute toxicity prediction (e.g., LD₅₀) based on QSAR models .

- Perform molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., cytochrome P450 enzymes).

- Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

- For ambiguous NOE correlations, use ROESY or variable-temperature NMR to probe spatial proximity of substituents .

- Reconcile IR carbonyl stretches (1650–1750 cm⁻¹) with crystallographic bond lengths (e.g., C=O at ~1.23 Å) .

Q. How does substituent variation (e.g., methoxy vs. chloro groups) affect bioactivity in urea derivatives?

- Methodological Answer :

- Design a SAR study comparing analogues (e.g., 3,4-dimethoxy vs. 3,4-dichlorophenyl derivatives).

- Test in vitro inhibition of kinases or GPCRs (e.g., IC₅₀ via fluorescence polarization assays).

- Correlate electronic effects (Hammett σ constants) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.